BNP-32 (porcine)
Overview
Description
Brain natriuretic peptide-32 (BNP-32) is a 32-amino acid peptide hormone initially isolated from the porcine brain but is primarily produced in the heart ventricles. It plays a crucial role in cardiovascular homeostasis by regulating blood pressure and fluid balance. BNP-32 is secreted in response to myocardial stretch and overload, making it a valuable biomarker for heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
BNP-32 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the peptide is complete.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of BNP-32 involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the peptide’s purity and identity .
Chemical Reactions Analysis
Types of Reactions
BNP-32 undergoes various chemical reactions, including:
Oxidation: The cysteine residues in BNP-32 can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues in BNP-32 can be substituted to create analogs with altered properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Major Products
The major products formed from these reactions include oxidized BNP-32 with disulfide bonds and reduced BNP-32 with free thiol groups. Substituted analogs of BNP-32 can also be synthesized for research purposes .
Scientific Research Applications
BNP-32 has a wide range of scientific research applications:
Chemistry: BNP-32 is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: It serves as a biomarker for heart failure and other cardiovascular diseases.
Medicine: BNP-32 is used in diagnostic assays to monitor heart failure patients.
Industry: BNP-32 is produced for use in diagnostic kits and research reagents.
Mechanism of Action
BNP-32 exerts its effects by binding to natriuretic peptide receptors (NPRs), primarily NPR-A and NPR-B. This binding activates guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP mediates various physiological effects, including vasodilation, natriuresis, and diuresis. These actions help reduce blood pressure and fluid overload, providing cardioprotective effects .
Comparison with Similar Compounds
BNP-32 is part of the natriuretic peptide family, which includes:
Atrial natriuretic peptide (ANP): Primarily produced in the atria of the heart, ANP has similar effects to BNP-32 but with a shorter half-life.
C-type natriuretic peptide (CNP): Produced in the brain and vascular endothelium, CNP primarily acts as a vasodilator and has less natriuretic activity compared to BNP-32.
BNP-32 is unique due to its longer half-life and its significant role in diagnosing and managing heart failure. Its stability and specificity make it a valuable biomarker and therapeutic target .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[(2S)-1-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H250N52O44S3/c1-15-77(12)115-139(240)175-65-109(211)178-102(69-205)135(236)189-93(54-74(6)7)131(232)196-100(67-203)119(220)173-62-108(210)177-91(52-72(2)3)117(218)171-63-110(212)180-104(137(238)191-96(58-106(152)208)134(235)198-114(76(10)11)140(241)194-94(55-75(8)9)129(230)184-85(32-22-45-166-145(155)156)122(223)182-88(35-25-48-169-148(161)162)125(226)195-99(143(244)245)57-80-38-40-81(207)41-39-80)71-248-247-70-103(179-111(213)64-174-120(221)101(68-204)197-133(234)98(60-113(216)217)192-124(225)87(34-24-47-168-147(159)160)183-126(227)90(42-51-246-14)187-141(242)116(78(13)206)200-128(229)84(30-19-20-43-150)186-138(239)105-37-27-50-201(105)142(243)82(151)66-202)136(237)190-95(56-79-28-17-16-18-29-79)118(219)172-61-107(209)176-83(31-21-44-165-144(153)154)121(222)181-86(33-23-46-167-146(157)158)123(224)188-92(53-73(4)5)130(231)193-97(59-112(214)215)132(233)185-89(127(228)199-115)36-26-49-170-149(163)164/h16-18,28-29,38-41,72-78,82-105,114-116,202-207H,15,19-27,30-37,42-71,150-151H2,1-14H3,(H2,152,208)(H,171,218)(H,172,219)(H,173,220)(H,174,221)(H,175,240)(H,176,209)(H,177,210)(H,178,211)(H,179,213)(H,180,212)(H,181,222)(H,182,223)(H,183,227)(H,184,230)(H,185,233)(H,186,239)(H,187,242)(H,188,224)(H,189,236)(H,190,237)(H,191,238)(H,192,225)(H,193,231)(H,194,241)(H,195,226)(H,196,232)(H,197,234)(H,198,235)(H,199,228)(H,200,229)(H,214,215)(H,216,217)(H,244,245)(H4,153,154,165)(H4,155,156,166)(H4,157,158,167)(H4,159,160,168)(H4,161,162,169)(H4,163,164,170)/t77-,78+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,114-,115-,116-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIZCGMXQDPCLB-JJUAJPTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CC(C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H250N52O44S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745472 | |
Record name | PUBCHEM_71308373 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3570.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117345-87-6 | |
Record name | PUBCHEM_71308373 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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